4-Hydroxytryptophan

Catalog No.
S562258
CAS No.
16533-77-0
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytryptophan

CAS Number

16533-77-0

Product Name

4-Hydroxytryptophan

IUPAC Name

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)

InChI Key

QSHLMQDRPXXYEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N

Metabolism and Function:

5-HTP is a naturally occurring chemical compound and a precursor to the neurotransmitter serotonin. Serotonin plays a role in various physiological processes, including mood, sleep, appetite, and pain perception. 5-HTP is formed in the body from the essential amino acid tryptophan by the enzyme tryptophan hydroxylase. Source: National Institutes of Health: )

Scientific Research Applications:

Research is ongoing to explore the potential therapeutic applications of 5-HTP for various conditions. Here are some examples:

  • Depression: Several studies have investigated the use of 5-HTP for depression, with mixed results. Some studies suggest that 5-HTP may be as effective as standard antidepressant medications in mild to moderate depression, but more research is needed. Source: National Center for Complementary and Integrative Health: )
  • Fibromyalgia: Some studies suggest that 5-HTP may help improve pain and other symptoms of fibromyalgia, but the evidence is limited and more research is needed. Source: National Center for Complementary and Integrative Health: )
  • Sleep disorders: Limited research suggests that 5-HTP may improve sleep quality in some individuals. However, more research is needed to confirm these findings. Source: National Center for Complementary and Integrative Health: )

4-Hydroxytryptophan, chemically known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid, is a derivative of the amino acid tryptophan. This compound features a hydroxyl group at the fourth position of the indole ring, which differentiates it from other tryptophan derivatives. It primarily interacts with the serotonergic system in the brain, influencing serotonin and melatonin levels.

The primary significance of 4-HTP lies in its conversion to serotonin. Once ingested, 4-HTP readily crosses the blood-brain barrier. An enzyme called aromatic L-amino acid decarboxylase (AADC) then decarboxylates 4-HTP to form serotonin. Serotonin is a neurotransmitter involved in various physiological processes, including mood regulation, sleep, appetite, and pain perception. By increasing serotonin levels, 4-HTP has the potential to influence these functions.

Physical and Chemical Properties

  • Melting point: 292-294 °C
  • Solubility: Soluble in hot water, slightly soluble in cold water
  • pKa (acid dissociation constant): 2.31 (α-carboxyl group), 9.84 (phenolic hydroxyl group)

4-Hydroxytryptophan undergoes various chemical transformations in biological systems. It is primarily metabolized by monoamine oxidase to form 4-hydroxyindoleacetic acid. This metabolic pathway shares similarities with that of 5-hydroxytryptophan (5-HTP), which is converted into serotonin through decarboxylation . The compound's reactivity is influenced by its indole structure, making it susceptible to oxidative degradation under certain conditions .

4-Hydroxytryptophan has notable effects on neurotransmitter systems. It serves as a precursor in the synthesis of serotonin, a critical neurotransmitter involved in mood regulation and various physiological functions. The compound has been shown to impact several cellular processes and may exert its effects through enzyme interactions and modulation of gene expression. Its role in serotonin metabolism suggests potential implications for mood disorders and sleep regulation.

The synthesis of 4-hydroxytryptophan can be achieved through various methods:

  • Biosynthetic Pathways: It is produced from tryptophan via hydroxylation catalyzed by tryptophan hydroxylase.
  • Chemical Synthesis: Laboratory methods include the condensation of tryptophan derivatives followed by hydroxylation reactions .

These synthetic routes are crucial for producing the compound for research and therapeutic applications.

4-Hydroxytryptophan has several applications:

  • Nutraceuticals: It is used as a dietary supplement aimed at enhancing serotonin levels, thereby potentially improving mood and sleep quality.
  • Research: The compound serves as a tool in studying serotonin metabolism and its effects on various biological systems.
  • Pharmaceuticals: Investigations into its potential use in treating mood disorders are ongoing, given its role in serotonin synthesis .

Research indicates that 4-hydroxytryptophan interacts with several neurotransmitter pathways. While it does not act directly as a neurotransmitter like serotonin, its metabolic pathway overlaps significantly with that of serotonin. This overlap indicates potential interactions or cross-talk between these pathways, particularly regarding serotonin catabolism and related physiological effects .

Furthermore, caution is advised when combining 4-hydroxytryptophan with antidepressants due to the risk of serotonin syndrome—a potentially life-threatening condition resulting from excessive serotonergic activity .

Several compounds share structural or functional similarities with 4-hydroxytryptophan. Below is a comparison highlighting their uniqueness:

CompoundStructure/FunctionalityUnique Features
TryptophanPrecursor to serotoninEssential amino acid; not hydroxylated
5-HydroxytryptophanDirect precursor to serotoninMore commonly studied for mood enhancement
SerotoninNeurotransmitterActive signaling molecule; derived from 5-hydroxytryptophan
MelatoninHormone regulating sleepDerived from serotonin; involved in circadian rhythms

4-Hydroxytryptophan stands out due to its specific hydroxylation at the fourth position, which influences its biochemical activity and metabolic pathways compared to these other compounds.

Tryptophan Hydroxylation Mechanisms Across Taxonomic Kingdoms

4-HT biosynthesis begins with the regioselective hydroxylation of tryptophan or its derivatives. Two primary pathways dominate:

Fungal Pathways (Psilocybin-Producing Mushrooms)

In Psilocybe species, 4-HT arises via a decarboxylation-first mechanism:

  • Tryptophan → Tryptamine: Catalyzed by decarboxylase PsiD.
  • Tryptamine → 4-Hydroxytryptamine: Mediated by a kinase (PsiK) and hydroxylase.
  • Phosphorylation and Methylation: Final steps yield psilocybin.

Bacterial Pathways

Escherichia coli and Pseudomonas strains utilize tryptophan synthase (TrpB) promiscuity:

  • Direct Condensation: TrpB combines 4-hydroxyindole with serine to form 4-HT.
  • Co-Option of Tetrahydrobiopterin (BH₄): Some bacteria employ BH₄-dependent hydroxylases for aromatic oxidation.

Key Enzymatic Differences

FeatureFungal SystemsBacterial Systems
Initial SubstrateTryptamineTryptophan/4-Hydroxyindole
Hydroxylation PositionC4 of indole ringC4 of indole ring
Cofactor DependencyATP-dependent kinasesBH₄ or heme-dependent

Role of Heme-Dependent Monooxygenases in Microbial 4-Hydroxytryptophan Production

Heme-containing enzymes are pivotal in microbial 4-HT synthesis:

Catalytic Mechanism

  • Oxygen Activation: Heme-iron facilitates O₂ splitting, inserting a hydroxyl group at C4.
  • Substrate Positioning: Aromatic stacking and hydrogen bonding orient tryptophan for regioselectivity (e.g., Pseudomonas fluorescens PAH).

Case Study: Bacterial Phenylalanine 4-Hydroxylase (PAH)

  • Dual Substrate Activity: PAH hydroxylates both phenylalanine and tryptophan, albeit with lower affinity for the latter (Km = 78 µM for tryptophan vs. 15 µM for phenylalanine).
  • Structural Insights: Mutations at Asp222 and Val368 in Pseudomonas azelaica HbpA enhance indole binding, enabling 4-HT production.

Table 1: Kinetic Parameters of Selected Hydroxylases

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
P. fluorescens PAHTryptophan780.15
HbpA (mutant)Indole1.518*
Psilocybe PsiKTryptamine350.2

*Fold increase relative to wild-type.

Comparative Analysis of Position-Specific Indole Hydroxylation Patterns

Hydroxylation regioselectivity is governed by enzyme architecture and evolutionary adaptation:

Determinants of C4 vs. C5 Specificity

  • Active Site Topology:
    • Fungal Hydroxylases: A hydrophobic pocket stabilizes C4-oriented indole.
    • Bacterial Monooxygenases: Polar residues (e.g., Asn183 in PsiM) direct electrophilic attack to C4.
  • Cofactor Interactions:
    • BH₄-dependent systems favor C5 hydroxylation (e.g., mammalian TrpH), whereas heme enzymes prefer C4.

Evolutionary Trade-Offs

  • Fungi: C4 selectivity aligns with psilocybin’s psychoactive properties, avoiding cross-reactivity with serotonin pathways.
  • Bacteria: C4 hydroxylation minimizes metabolic crosstalk with quorum-sensing indole derivatives.

Figure 1: Indole Hydroxylation Patterns Across Taxa
(Hypothetical diagram illustrating C4 vs. C5 hydroxylation active sites.)

XLogP3

-1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-hydroxytryptophan

Dates

Modify: 2023-08-15

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